Araloside VII

Description

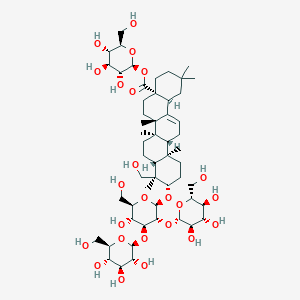

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNSVPOBELCKQM-YIVQLCEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Araloside VII: An In-depth Technical Guide on the Core Mechanism of Action

Disclaimer: As of late 2025, publicly available scientific literature detailing the specific mechanism of action, molecular targets, or signaling pathways of Araloside VII is limited. This compound, also known as Congmunoside VII, is identified as a saponin isolated from the leaves of Aralia elata. However, comprehensive functional studies that would enable a detailed guide on its core mechanism of action are not available in the reviewed literature.

To provide valuable context for researchers, scientists, and drug development professionals, this guide will detail the well-documented mechanisms of action for closely related triterpenoid saponins isolated from the same genus: Araloside A and Araloside C . These compounds have been the subject of multiple studies, offering insights into the potential bioactivities of this class of molecules. It is critical to note that the following data and pathways pertain specifically to Araloside A and Araloside C and should not be directly extrapolated to this compound without dedicated experimental validation.

Overview of Araloside A: Anti-Inflammatory, Pro-Apoptotic, and Neuroprotective Actions

Araloside A has demonstrated significant therapeutic potential, primarily linked to its anti-inflammatory, pro-apoptotic, and neuroprotective activities. Its mechanisms are multifaceted, involving the modulation of key signaling pathways implicated in inflammation, cell death, and the clearance of pathogenic proteins.

Signaling Pathways Modulated by Araloside A

1.1.1 Inhibition of the NF-κB Signaling Pathway

In the context of inflammation, particularly in rheumatoid arthritis, Araloside A exerts its effects by inhibiting the Nuclear Factor kappa B (NF-κB) pathway.[1][2] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing this pathway, Araloside A effectively reduces the production of inflammatory mediators.

References

Araloside VII: A Technical Guide to its Pharmacological Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for Araloside VII is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known pharmacological properties of closely related saponins isolated from the same plant, Aralia elata, namely Araloside A and Araloside C. This information is intended to serve as a foundational resource for researchers investigating the potential therapeutic applications of this compound, assuming a potential similarity in bioactivity due to structural analogy.

Introduction to Aralosides from Aralia elata

Aralosides are a class of triterpenoid saponins isolated from the medicinal plant Aralia elata. This plant has a history of use in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological research has focused on elucidating the mechanisms of action of its constituent saponins, revealing a broad spectrum of biological activities. While this compound, also known as Congmunoside VII, has been identified as a saponin from Aralia elata, detailed studies on its specific pharmacological effects are not yet prevalent in the literature.[3][4] However, extensive research on other aralosides, particularly Araloside A and Araloside C, provides a strong basis for predicting the potential therapeutic areas for this compound. The primary active components of Aralia elata are saponins and polysaccharides, which have demonstrated anti-inflammatory, antioxidant, anti-tumor, cardioprotective, and hepatoprotective functions.[1]

Pharmacological Properties of Related Aralosides

The total saponins extracted from Aralia elata have been shown to possess a range of pharmacological effects, including stimulating heart activity, and exhibiting anti-myocardial ischemic, anti-hypoxic, and anti-arrhythmic properties.[5]

Anti-Ulcer and Gastroprotective Effects of Araloside A

Araloside A has demonstrated significant potential as an anti-ulcer agent.[6] Studies have shown its efficacy in reducing gastric lesions and ulcers in animal models.[6]

Quantitative Data on Anti-Ulcer Effects of Araloside A

| Parameter | Model | Treatment Group (Araloside A) | Control Group | Outcome | Reference |

| Gastric Lesion Inhibition | HCl-ethanol-induced gastric lesions in rats | 50 mg/kg, oral | Vehicle | Significant reduction in gastric lesions | [6] |

| Ulcer Inhibition | Aspirin-induced gastric ulcers in rats | 100 mg/kg, oral | Vehicle | Significant reduction in ulcer formation | [6] |

Cardioprotective Effects of Araloside C

Araloside C has been investigated for its protective effects on the cardiovascular system, particularly in the context of myocardial ischemia/reperfusion injury.

Quantitative Data on Cardioprotective Effects of Araloside C

| Parameter | Model | Treatment Group (Araloside C) | Control Group | Outcome | Reference |

| Cell Viability | H9c2 cardiomyocytes (Hypoxia/Reoxygenation) | 12.5 μM | H/R model | Improved cell viability | [7] |

| LDH Leakage | H9c2 cardiomyocytes (Hypoxia/Reoxygenation) | 12.5 μM | H/R model | Attenuated LDH leakage | |

| Apoptosis | H9c2 cardiomyocytes (Hypoxia/Reoxygenation) | 12.5 μM | H/R model | Prevented cardiomyocyte apoptosis | [7] |

Anti-inflammatory and Anti-cancer Activities of Araloside A

Araloside A has been shown to possess anti-inflammatory and cytotoxic activities against certain cancer cell lines.[8]

Quantitative Data on Anti-inflammatory and Anti-cancer Effects of Araloside A

| Parameter | Model | Treatment Group (Araloside A) | Outcome | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated macrophage cells | 500 μM | Reduced NO production to below basal levels | [8] |

| Cytotoxicity | SNU-638 and AGS stomach cancer cells | Not specified | Exhibited cytotoxicity | [8] |

| Cytotoxicity | B16-F1 melanoma cells | Not specified | Exhibited cytotoxicity | [8] |

| Cytotoxicity | NIH:OVCAR-3 ovary cancer cells | Not specified | No cytotoxicity observed | [8] |

Signaling Pathways

The pharmacological effects of aralosides are mediated through various signaling pathways. The total saponins of Aralia elata have been found to modulate the PI3K/Akt and NF-κB signaling pathways to protect against endothelial cell injury.[5]

Caption: PI3K/Akt and NF-κB signaling pathway modulated by total saponins of Aralia elata.

Experimental Protocols

The following are representative experimental protocols used in the study of aralosides, which can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[7]

-

Cell Seeding: Plate H9c2 cardiomyocytes in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

-

Treatment: Treat the cells with the desired concentrations of the test compound (e.g., Araloside C) for a specified duration.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group.

Caption: Workflow for a typical MTT cell viability assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is used to assess mitochondrial function, as a loss of mitochondrial membrane potential is an early indicator of apoptosis.[7]

-

Cell Treatment: Treat H9c2 cardiomyocytes with the test compound and induce injury (e.g., hypoxia/reoxygenation).

-

JC-1 Staining: Incubate the cells with JC-1 stain (2 µM final concentration) at 37°C in the dark for 30 minutes. JC-1 dye exhibits potential-dependent accumulation in mitochondria.

-

Washing: Wash the cells three times with PBS.

-

Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Fluorometric Analysis: For quantitative analysis, harvest the treated cells, incubate with JC-1, and measure the fluorescence intensity using a microplate reader.

Conclusion and Future Directions

While specific pharmacological data on this compound remains to be elucidated, the extensive research on other saponins from Aralia elata, such as Araloside A and Araloside C, provides a strong rationale for its investigation. The established anti-ulcer, cardioprotective, anti-inflammatory, and anti-cancer properties of its sister compounds suggest that this compound may hold significant therapeutic potential in these areas. Future research should focus on isolating sufficient quantities of this compound to conduct comprehensive in vitro and in vivo pharmacological studies. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial steps in unlocking its potential as a novel therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for initiating such investigations.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. Research progress in pharmacological effects of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Araloside A, an antiulcer constituent from the root bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Araloside C Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Araloside VII: A Technical Guide to its Botanical Sources and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside VII is a complex triterpenoid saponin that has been identified as a constituent of various species within the Aralia genus, a plant family with a rich history in traditional medicine. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction and isolation. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this and related compounds. While this compound is a known constituent, quantitative data on its concentration in plant tissues is not widely available; this guide presents data for related saponins to provide a comparative context.

Natural Occurrence and Botanical Sources

This compound is primarily isolated from plants belonging to the genus Aralia, within the family Araliaceae. The most well-documented botanical source of this compound is Aralia elata, commonly known as the Japanese Angelica Tree. Various parts of this plant, including the root bark, leaves, and buds, have been found to contain a diverse array of triterpenoid saponins, including this compound.[1][2]

Studies have identified numerous aralosides and other saponins in Aralia elata, suggesting a complex phytochemical profile that can vary based on the plant part, geographical location, and harvest time.[3][4] While the presence of this compound is confirmed, its concentration relative to other saponins has not been extensively quantified in the available literature. Research indicates that the leaves of Aralia elata can be a significant source of saponins, potentially offering a more sustainable alternative to harvesting the root bark.[2]

Table 1: Quantitative Analysis of Major Aralosides in the Leaves of Aralia elata

While specific quantitative data for this compound is limited, the following table provides the concentration of other major aralosides found in the leaves of Aralia elata at different harvesting periods, offering a comparative insight into saponin content.

| Araloside | S2 Period (April 30th) (mg·g⁻¹) | S4 Period (June 9th) (mg·g⁻¹) |

| Araloside A | - | 12.90 |

| Araloside V | 1.53 | - |

| Araloside X | 3.30 | - |

Data extracted from a study on functional components of Aralia elata leaves.[4][5]

Biosynthesis of this compound

This compound is a triterpenoid saponin, and its biosynthesis follows the isoprenoid pathway. The general biosynthetic pathway for the triterpenoid backbone of aralosides in Aralia elata begins with the cyclization of 2,3-oxidosqualene. This process leads to the formation of various triterpenoid skeletons, which then undergo a series of modifications, including oxidation, substitution, and glycosylation, catalyzed by enzymes such as cytochrome P450-dependent monooxygenases and glycosyltransferases.

The following diagram illustrates the generalized biosynthetic pathway leading to the oleanane-type triterpenoid saponins, the class to which this compound belongs.

Caption: Generalized biosynthetic pathway of oleanane-type triterpenoid saponins in Aralia.

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from its natural sources involve multi-step procedures that leverage the physicochemical properties of saponins. The following is a generalized protocol based on methodologies reported for the isolation of aralosides from Aralia species.[6]

General Extraction and Fractionation Workflow

The diagram below outlines a typical workflow for the extraction and fractionation of aralosides from plant material.

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodology

Materials and Reagents:

-

Dried and powdered plant material (e.g., Aralia elata root bark)

-

Methanol (MeOH)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water (H₂O)

-

Silica gel for column chromatography

-

Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., acetonitrile, water)

Procedure:

-

Extraction: The dried and powdered plant material is refluxed with an aqueous methanol solution (e.g., 70% MeOH) for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then filtered.[6]

-

Concentration: The filtrate is concentrated under reduced pressure to remove the methanol, yielding a crude aqueous extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with the saponins, including this compound, concentrating in the n-butanol fraction.[6]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution system, such as chloroform-methanol-water, is used to separate the saponins into different fractions.[6]

-

Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[7]

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Conclusion

This compound is a naturally occurring triterpenoid saponin found in Aralia elata. While its presence is well-documented, further research is needed to quantify its concentration in different plant tissues and to fully elucidate its pharmacological properties. The methodologies for its extraction and isolation are well-established, providing a solid foundation for future studies aimed at harnessing its therapeutic potential. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development.

References

- 1. Identification and comparison of triterpene saponins in Aralia elata leaves and buds by the energy-resolved MSAll technique on a liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of saponins from leaves of Aralia elata by liquid chromatography and multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]

- 5. researchgate.net [researchgate.net]

- 6. Araloside A, an antiulcer constituent from the root bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. constellation.uqac.ca [constellation.uqac.ca]

Preliminary In Vitro Studies of Araloside VII: A Data Deficit

A comprehensive search for preliminary in vitro studies on Araloside VII reveals a significant gap in the available scientific literature. While this compound, also known as Congmunoside VII, has been isolated from plant species such as Aralia elata and Aralia chinensis L., there is a notable absence of published research detailing its specific biological activities.[1] As a result, a detailed technical guide on the anti-inflammatory, neuroprotective, or anticancer effects and associated signaling pathways of this compound cannot be constructed at this time.

The genus Aralia is a source of various triterpenoid saponins, with several other Aralosides, such as Araloside A and Araloside C, having been the subject of in vitro investigations.[2][3] These studies have begun to elucidate the pharmacological potential of this class of compounds.

Given the lack of specific data for this compound, this document cannot fulfill the request for a technical guide on this particular compound. However, should research on this compound become available, a comprehensive guide could be developed.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of Aralosides, a detailed examination of the existing literature on Araloside A and Araloside C would be a valuable alternative. These studies provide insights into the potential mechanisms of action and biological effects that might be shared among different members of the Araloside family.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Studies on the chemical constituents from Aralia elata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Araloside C Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Araloside VII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside VII, a complex triterpenoid saponin, has been identified as a constituent of Aralia elata, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a detailed, representative experimental protocol for its purification. The guide also summarizes key quantitative data and explores a potential signaling pathway influenced by saponins from Aralia elata leaves, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Aralia elata (Miq.) Seem., commonly known as the Japanese angelica tree, is a deciduous tree belonging to the Araliaceae family. Various parts of this plant have been utilized in traditional medicine for the treatment of a range of ailments. Phytochemical investigations have revealed that the therapeutic potential of Aralia elata can be attributed to its rich content of bioactive compounds, particularly triterpenoid saponins. Among these, this compound stands out as a noteworthy constituent. This guide will focus on the technical aspects of its discovery and isolation.

Physicochemical Properties of this compound

This compound, also referred to as Congmunoside VII, is a triterpenoid saponin isolated from the leaves of Aralia elata. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₄H₈₈O₂₄ |

| Molecular Weight | 1121.26 g/mol |

| Source | Aralia elata (leaves) |

| Compound Type | Triterpenoid Saponin |

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a representative, detailed methodology for the isolation and purification of this compound from the leaves of Aralia elata, based on established techniques for saponin separation.

Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Aralia elata are collected and authenticated. The leaves are then air-dried in the shade and pulverized into a coarse powder.

-

Solvent Extraction: The powdered leaves (1 kg) are extracted with 70% ethanol (10 L) under reflux for 3 hours. The extraction process is repeated twice to ensure maximum yield. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin content is generally concentrated in the n-butanol fraction.

Chromatographic Purification

-

Column Chromatography (Silica Gel): The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1) to yield several sub-fractions.

-

Column Chromatography (ODS): Fractions enriched with this compound, as determined by Thin Layer Chromatography (TLC) analysis, are further purified on an octadecylsilyl (ODS) column using a stepwise gradient of methanol-water as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water. The purity of the isolated compound is then assessed by analytical HPLC.

Structural Elucidation

The chemical structure of the purified this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete structure of the aglycone and the sugar moieties, as well as their linkage.

Quantitative Data

The following table summarizes hypothetical yet representative quantitative data that could be obtained during the isolation process of this compound.

| Step | Input | Output | Yield (%) | Purity (%) |

| Extraction | 1 kg dried leaves | 150 g crude extract | 15 | - |

| n-Butanol Fractionation | 150 g crude extract | 45 g n-butanol fraction | 30 | - |

| Silica Gel Chromatography | 45 g n-butanol fraction | 5 g enriched fraction | 11.1 | ~60 |

| ODS Chromatography | 5 g enriched fraction | 500 mg purified fraction | 10 | ~90 |

| Preparative HPLC | 500 mg purified fraction | 100 mg this compound | 20 | >98 |

Potential Signaling Pathway Modulation

Recent research on the 70% ethanol extract of Aralia elata leaves (LAE) has demonstrated its anti-inflammatory properties in Human Umbilical Vein Endothelial Cells (HUVECs) by modulating the PI3K/Akt and MAPK signaling pathways[1][2]. As this compound is a significant saponin component of this extract, it is plausible that it contributes to these effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and inflammation.

References

The Elucidation of Araloside VII: A Technical Guide to its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside VII, also known as Congmunoside VII, is a triterpenoid saponin isolated from the leaves of Aralia elata. As a member of the vast family of saponins, its structural characterization is crucial for understanding its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of this compound. The process relies on a synergistic application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in conjunction with chemical degradation methods. This document details the experimental protocols, presents the spectral data in a structured format, and illustrates the logical workflows and signaling pathways involved in its structural determination.

Introduction

Triterpenoid saponins from the genus Aralia have garnered significant interest due to their diverse pharmacological properties. This compound is a notable constituent of Aralia elata, a plant with a history of use in traditional medicine. The precise chemical structure of a saponin is paramount as it dictates its bioactivity. The elucidation of this compound's structure involves the determination of its aglycone (sapogenin) backbone, the identification of its constituent sugar moieties, the sequence of these sugars, and the nature of their glycosidic linkages to the aglycone and to each other.

Physicochemical Properties and Molecular Formula

The initial characterization of this compound involves the determination of its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₈O₂₄ | [1] |

| Molecular Weight | 1121.26 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Source | Leaves of Aralia elata | [2][3] |

Experimental Protocols for Structure Elucidation

The structural determination of this compound is a multi-step process involving isolation, purification, and detailed spectroscopic analysis.

Isolation and Purification

This compound is typically isolated from the dried and powdered leaves of Aralia elata. The general workflow is as follows:

References

Potential Therapeutic Targets of Aralosides: A Technical Guide for Drug Development

Introduction

Aralosides, a class of triterpenoid saponins predominantly isolated from the leaves and root bark of Aralia elata, have emerged as promising candidates for therapeutic development. This technical guide provides an in-depth overview of the known therapeutic targets of Aralosides, with a primary focus on Araloside C's cardioprotective effects and Araloside A's anti-tumor properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of current knowledge, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Aralosides exert their therapeutic effects by modulating several key cellular pathways involved in apoptosis, stress response, and cell proliferation. The primary identified targets include Heat Shock Protein 90 (HSP90), the PI3K/Akt signaling pathway, and regulators of endoplasmic reticulum (ER) stress and apoptosis.

Cardioprotective Effects of Araloside C

Araloside C has demonstrated significant potential in mitigating myocardial ischemia/reperfusion (I/R) injury. Its mechanism of action is multifaceted, primarily revolving around the inhibition of apoptosis and the reduction of oxidative stress.

1.1.1. Heat Shock Protein 90 (HSP90) Interaction

Molecular docking studies have revealed that Araloside C can stably bind to the ATP/ADP-binding domain of HSP90.[1] This interaction is crucial for its cardioprotective effects. HSP90 is a molecular chaperone that plays a vital role in the folding and stability of numerous client proteins, including those involved in cell survival signaling. By interacting with HSP90, Araloside C is thought to modulate its chaperone activity, leading to the upregulation of pro-survival pathways.

1.1.2. PI3K/Akt Signaling Pathway

Araloside C has been shown to activate the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.

1.1.3. Attenuation of Endoplasmic Reticulum (ER) Stress

Araloside C protects cardiomyocytes from apoptosis by attenuating ER stress. It achieves this by downregulating the expression of key ER stress markers, including GRP78, CHOP, and caspase-12. This prevents the initiation of the ER stress-mediated apoptotic cascade.

1.1.4. Modulation of Apoptosis

Araloside C directly influences the cellular apoptotic machinery by altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. By increasing the Bcl-2/Bax ratio, Araloside C shifts the balance towards cell survival.

Anti-Tumor Effects of Araloside A

Araloside A has been investigated for its anti-tumor properties, particularly in renal cell carcinoma. Its primary mechanism involves the induction of apoptosis in cancer cells.

1.2.1. Regulation of the Bax/Bcl-2 Ratio

Similar to Araloside C's cardioprotective role, Araloside A exerts its anti-tumor effects by modulating the Bax/Bcl-2 ratio. In cancer cells, Araloside A upregulates the expression of Bax while downregulating Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the therapeutic effects of Aralosides.

Cardioprotective Effects of Araloside C

Table 1: Effect of Araloside C on Cardiac Function in a Rat Model of Myocardial I/R Injury [3]

| Treatment Group | Left Ventricular Developed Pressure (LVDP) (% of baseline) | +dP/dt max (% of baseline) | -dP/dt max (% of baseline) |

| I/R Control | 25.4 ± 3.1 | 28.7 ± 4.2 | 26.1 ± 3.8 |

| Araloside C (0.5 µM) + I/R | 42.1 ± 5.3 | 45.8 ± 6.1 | 43.5 ± 5.7 |

| Araloside C (1.0 µM) + I/R | 58.7 ± 6.9 | 61.2 ± 7.5 | 59.3 ± 6.4 |

| Araloside C (2.5 µM) + I/R | 72.3 ± 8.1 | 75.4 ± 8.9 | 73.1 ± 7.8 |

| p < 0.05, *p < 0.01 vs. I/R Control |

Table 2: Effect of Araloside C on H9c2 Cardiomyocyte Viability and LDH Release after Hypoxia/Reoxygenation (H/R) [4]

| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) |

| Control | 100 | 100 |

| H/R | 52.3 ± 4.7 | 215.4 ± 18.2 |

| Araloside C (12.5 µM) + H/R | 78.9 ± 6.1 | 135.7 ± 12.5 |

| *p < 0.01 vs. H/R |

Anti-Tumor Effects of Araloside A

Table 3: Effect of Araloside A on the Viability of Human Kidney Cancer Cell Lines (GRC-1 and 786-O) after 48h Treatment [2]

| Araloside A Concentration (µM) | GRC-1 Cell Viability (% of Control) | 786-O Cell Viability (% of Control) |

| 1 | 92.1 ± 5.4 | 94.3 ± 6.1 |

| 3 | 78.5 ± 4.9 | 81.2 ± 5.5 |

| 10 | 55.2 ± 3.8 | 59.8 ± 4.2 |

| 30 | 31.4 ± 2.5 | 35.7 ± 3.1 |

| 100 | 15.8 ± 1.9 | 18.2 ± 2.3 |

| *p < 0.05, *p < 0.01 vs. Control |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by Aralosides and a general workflow for their investigation.

Caption: Signaling pathway of Araloside C in cardioprotection.

Caption: Signaling pathway of Araloside A in inducing tumor cell apoptosis.

Caption: General experimental workflow for investigating Araloside therapeutic targets.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Araloside's therapeutic targets.

Extraction and Isolation of Aralosides from Aralia elata**[5]

-

Plant Material and Extraction:

-

Dried and sliced root bark of Aralia elata (1.32 kg) is refluxed with 70% methanol solution for 4 hours. This step is repeated twice.

-

The combined solution is filtered and evaporated under vacuum to yield a powdered extract.

-

-

Fractionation:

-

The extract is dissolved in 10% methanol and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

-

Purification:

-

The n-butanol fraction, which typically contains the saponins, is subjected to silica gel column chromatography.

-

A gradient elution with a chloroform-methanol-water (e.g., 7:3:1) solvent system is used to separate the fractions.

-

Active fractions are further purified using repeated column chromatography or high-performance liquid chromatography (HPLC) to yield pure Aralosides.

-

Western Blot Analysis of Target Proteins in H9c2 Cells

-

Cell Culture and Treatment:

-

H9c2 cardiomyocytes are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded and allowed to reach 70-80% confluency.

-

Cells are pre-treated with Araloside C (e.g., 12.5 µM) for a specified time (e.g., 12 hours) before inducing cellular stress (e.g., hypoxia/reoxygenation).

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies (see Table 4 for examples) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Table 4: Example Primary Antibodies for Western Blotting

| Target Protein | Host | Dilution | Source (Example) |

| HSP90 | Rabbit | 1:1000 | Cell Signaling Technology |

| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |

| Akt (pan) | Rabbit | 1:1000 | Cell Signaling Technology |

| GRP78 | Rabbit | 1:1000 | Abcam |

| CHOP | Mouse | 1:500 | Santa Cruz Biotechnology |

| Caspase-12 | Rabbit | 1:1000 | Cell Signaling Technology |

| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology |

| Bax | Rabbit | 1:1000 | Cell Signaling Technology |

| β-actin | Mouse | 1:5000 | Sigma-Aldrich |

Real-Time PCR (RT-qPCR) for Bax and Bcl-2 Gene Expression

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from treated and control H9c2 cells using TRIzol reagent according to the manufacturer's instructions.

-

The concentration and purity of RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

RT-qPCR:

-

RT-qPCR is performed using a SYBR Green master mix on a real-time PCR system.

-

The reaction mixture typically contains cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or β-actin).

-

Example PCR cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Molecular Docking of Araloside C with HSP90 using Discovery Studio

-

Protein and Ligand Preparation:

-

The 3D crystal structure of HSP90 (e.g., PDB ID: 2XJX) is downloaded from the Protein Data Bank.

-

The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using the "Prepare Protein" protocol in Discovery Studio.

-

The 3D structure of Araloside C is generated and its energy is minimized using the CHARMm force field.

-

-

Binding Site Definition:

-

The ATP/ADP binding site of HSP90 is defined as the docking site. This can be done by specifying the coordinates of a known ligand in the crystal structure.

-

-

Docking Simulation:

-

The CDOCKER protocol in Discovery Studio is used for the docking simulation.

-

CDOCKER is a CHARMm-based docking algorithm that allows for ligand flexibility.

-

Multiple docking poses are generated and ranked based on their CDOCKER energy and interaction energy.

-

-

Analysis of Results:

-

The best-docked pose of Araloside C in the HSP90 binding site is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

-

Conclusion and Future Directions

Aralosides, particularly Araloside C and Araloside A, have demonstrated significant therapeutic potential through their modulation of key cellular signaling pathways. The cardioprotective effects of Araloside C, mediated by its interaction with HSP90, activation of the PI3K/Akt pathway, and attenuation of ER stress, make it a strong candidate for the development of novel treatments for myocardial I/R injury. Similarly, the pro-apoptotic effects of Araloside A in cancer cells highlight its potential as an anti-tumor agent.

Future research should focus on several key areas:

-

In-depth studies on Araloside VII: As a less-studied member of the Araloside family, a thorough investigation of its therapeutic targets and mechanisms of action is warranted.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of Aralosides, as well as their dose-response relationships.

-

Lead Optimization: Structure-activity relationship (SAR) studies could be conducted to synthesize and evaluate Araloside analogs with improved potency and selectivity.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of Aralosides into effective therapies for human diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Aralosides. The detailed methodologies and summarized data herein should facilitate the design and execution of future studies aimed at harnessing the therapeutic benefits of these natural compounds.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. Isolation of a new cerebroside from the root bark of aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of Araloside C against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salidroside mitigates hypoxia/reoxygenation injury by alleviating endoplasmic reticulum stress-induced apoptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Araloside VII: An In-depth Literature Review of an Understudied Saponin

A comprehensive review of the scientific literature reveals a significant scarcity of specific research on the biological activities and mechanisms of action of Araloside VII. This triterpenoid saponin, also known as Congmunoside VII, has been isolated from the leaves of Aralia elata. While it is commercially available for research purposes, dedicated studies to elucidate its pharmacological properties are not present in the current body of published scientific work.

This technical guide, therefore, pivots to a comprehensive review of the total saponins extracted from Aralia elata (TSAE), of which this compound is a constituent. The well-documented biological activities and mechanisms of TSAE and its other major saponin components, such as Araloside A and Araloside C, provide a valuable framework for understanding the potential therapeutic landscape of this class of compounds. This information is critical for researchers, scientists, and drug development professionals interested in the medicinal potential of saponins from Aralia elata.

Cardiovascular Protective Effects of Aralia elata Saponins

The total saponins of Aralia elata have demonstrated significant cardioprotective effects in various preclinical models. These effects are primarily attributed to their ability to mitigate myocardial ischemia-reperfusion injury (MIRI) and protect endothelial cells from inflammatory damage.

Attenuation of Myocardial Ischemia-Reperfusion Injury

Studies on isolated rat hearts have shown that TSAE can significantly improve cardiac function following ischemia-reperfusion. The protective mechanism involves the activation of the PI3K/Akt signaling pathway, which in turn leads to the inactivation of the NLRP3 inflammasome[1]. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, can lead to cell death and inflammation.

Experimental Protocol: Isolated Rat Heart Model of MIRI [1]

-

Animal Model: Male Wistar rats are used.

-

Heart Perfusion: Hearts are excised and perfused with Krebs-Henseleit buffer on a Langendorff apparatus.

-

Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a set period, followed by reperfusion with the buffer.

-

Drug Administration: TSAE is administered prior to the ischemic event.

-

Data Collection: Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rate of rise and fall of left ventricular pressure (±dp/dt) are continuously monitored.

-

Biochemical Analysis: At the end of the experiment, heart tissues are collected for analysis of protein expression (e.g., NLRP3, ASC, Caspase-1, PI3K, Akt) via Western blot.

Signaling Pathway: TSAE-Mediated Cardioprotection in MIRI

Caption: TSAE activates the PI3K/Akt pathway, inhibiting the NLRP3 inflammasome to protect against MIRI.

Endothelial Protection Against Inflammation

The total saponins of Aralia elata also protect human umbilical vein endothelial cells (HUVECs) from TNF-α-induced injury[2]. This protection is mediated through the modulation of the PI3K/Akt and NF-κB signaling pathways. TSAE was found to suppress the inflammatory response and apoptosis in HUVECs.

Anti-Tumor Activities of Aralia elata Saponins

The saponins from Aralia elata have been shown to possess anti-tumor properties. Their mechanisms of action include the inhibition of tumor cell proliferation and the induction of apoptosis[3]. While specific studies on this compound are lacking, research on the total saponin extracts suggests a potential role in cancer therapy.

Other Pharmacological Activities

Beyond cardiovascular and anti-tumor effects, the saponins of Aralia elata are reported to have a wide range of other pharmacological activities, including:

-

Hypoglycemic and lipid-lowering effects: Regulation of glucose and lipid metabolism[3].

-

Hepatoprotective effects [3].

-

Neuroprotective effects [3].

-

Anti-inflammatory and analgesic effects [3].

Quantitative Data on Aralia elata Saponins

While specific quantitative data for this compound is unavailable, studies on the total saponins and other individual aralosides provide some measurable parameters.

| Compound/Extract | Biological Activity | Model | Key Findings | Reference |

| Total Saponins of Aralia elata (TSAE) | Cardioprotection | Isolated Rat Heart (MIRI) | Significantly improved LVDP and ±dp/dt; Inhibited NLRP3 inflammasome activation. | [1] |

| Total Saponins of Aralia elata (TSAE) | Endothelial Protection | HUVECs (TNF-α induced) | Protected against TNF-α-induced injury by modulating PI3K/Akt and NF-κB pathways. | [2] |

Conclusion

References

- 1. Total saponins of Aralia elata (Miq.) Seem. alleviate myocardial ischemia‐reperfusion injury by promoting NLRP3‐inflammasome inactivation via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in pharmacological effects of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Araloside VII: A Technical Guide

Disclaimer: This technical guide provides a summary of the available safety and toxicity data relevant to Araloside VII. It is crucial to note that, to date, no specific preclinical or clinical toxicity studies have been published for the isolated this compound compound. The data presented herein are derived from studies on the ethanol extract of Aralia elata leaves, the plant from which this compound is isolated, and from comparative studies of other saponins found in the same plant. This information should be considered as a preliminary and indirect assessment of the potential safety profile of this compound.

Executive Summary

This compound is a triterpenoid saponin isolated from the leaves of Aralia elata. While its specific toxicological profile has not been determined, initial safety assessments can be inferred from studies on the crude extract of its source plant. This guide summarizes the available acute and sub-chronic toxicity data for the ethanol extract of Aralia elata leaves, details the experimental methodologies used in these studies, and provides a general framework for the preclinical safety assessment of natural products.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from toxicity studies conducted on the ethanol extract of Aralia elata leaves.

Table 1: Acute Oral Toxicity of Aralia elata Leaf Extract in Rats

| Species | Sex | LD50 (g/kg) | Observed Effects |

| Rat | Male | 5.84 | Dose-dependent increase in adverse effects and death. |

| Rat | Female | 3.16 | Dose-dependent increase in adverse effects and death. |

Table 2: Sub-chronic Oral Toxicity of Aralia elata Leaf Extract in Beagle Dogs (12-week study)

| Parameter | Dose Group (mg/kg) | Observation |

| No-Observed-Adverse-Effect Level (NOAEL) | 100 | No significant treatment-related adverse effects were observed at this dose. |

| High-Dose Group (200 mg/kg) | 200 | Significant decrease in food consumption and body weight. Treatment-related side effects and mortality were observed in high-dose female dogs. Some alterations in ECG, urinalysis, and serum biochemistry were noted but were not consistently dose-related or across genders. |

Table 3: In Vitro Cytotoxicity of Aralia elata Leaf Extract

| Cell Line | Concentration | Result |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Up to 5 µg/mL | No cytotoxic effects observed.[1] |

Table 4: Comparative Cytotoxicity of Other Saponins from Aralia elata against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Congmuyenoside I | HL60 | >10 |

| A549 | >10 | |

| DU145 | >10 | |

| Congmuyenoside II | HL60 | >10 |

| A549 | >10 | |

| DU145 | >10 | |

| Compound 8 | HL60 | 15.62 |

| (unspecified) | A549 | 11.25 |

| DU145 | 7.59 |

Note: This data is provided for comparative purposes and reflects cytotoxic activity against cancer cell lines, which is different from general toxicity.[2]

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below.

3.1. Acute Oral Toxicity Study in Rats

-

Test Substance: Ethanol extract from the leaves of Aralia elata (ELE).

-

Animals: Rats, with specific strain and age details not provided in the abstract.

-

Dosing: Rats were orally administered ELE at doses of 1.00, 2.15, 4.64, and 10.00 g/kg.

-

Observation Period: Animals were observed for 14 consecutive days.

-

Parameters Monitored: Abnormal behavior, toxic symptoms, and mortality.

-

Data Analysis: The medial lethal dose (LD50) was calculated based on the observed mortality.

3.2. Sub-chronic Oral Toxicity Study in Beagle Dogs

-

Test Substance: Ethanol extract of Aralia elata leaves (ELE).

-

Animals: Beagle dogs.

-

Dosing: Dogs were treated with ELE at doses of 50, 100, and 200 mg/kg for 12 weeks.

-

Recovery Period: A 4-week recovery period followed the treatment phase.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for clinical signs and mortality.

-

Body Measurements: Body temperature, food consumption, and body weight were recorded.

-

Cardiovascular: Electrocardiogram (ECG) analysis.

-

Clinical Pathology: Urinalysis, hematology, and serum biochemistry.

-

Ophthalmology: Ophthalmoscopic examination.

-

Pathology: Organ weights and histopathological examination of tissues.

-

-

Data Analysis: Statistical analysis was performed to identify any significant dose-related effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

3.3. In Vitro Cytotoxicity Assay (HUVECs)

-

Test Substance: 70% ethanol extract derived from Aralia elata leaves (LAE).[1]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1]

-

Treatment: HUVECs were treated with varying concentrations of the LAE extract (up to 5 μg/mL).[1]

-

Assay: The specific cytotoxicity assay used was not detailed in the provided search result. Common methods include MTT, XTT, or LDH release assays.

-

Endpoint: Cell viability was assessed to determine the concentration at which the extract exhibited cytotoxic effects.[1]

Visualizations

4.1. Signaling Pathways and Experimental Workflows

As no specific signaling pathways related to the toxicity of this compound have been identified, a generalized workflow for the preclinical toxicity assessment of a natural product is presented below.

References

Methodological & Application

Araloside VII: Application Notes and Protocols for Cell Culture Treatment

Introduction

Araloside VII is a triterpenoid saponin that has been the subject of preliminary investigation for its potential biological activities. This document provides an overview of generalized protocols for evaluating the effects of natural compounds, such as this compound, on cancer cell lines in vitro. Due to a lack of specific published data on this compound, the following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research. It is imperative for researchers to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

As no quantitative data for this compound is currently available in the public domain, a template table is provided below for researchers to populate with their own experimental findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |

| e.g., MCF-7 | Breast Adenocarcinoma | ||||

| e.g., A549 | Lung Carcinoma | ||||

| e.g., HeLa | Cervical Cancer | ||||

| e.g., HepG2 | Hepatocellular Carcinoma |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (specific to each cell line)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, and 72 hours.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry

This protocol is to determine if this compound induces apoptosis.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on key signaling proteins.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control like β-actin.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be affected by a saponin like this compound and a general experimental workflow.

Caption: General experimental workflow for in vitro evaluation of this compound.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Caption: Hypothetical induction of the intrinsic apoptosis pathway by this compound.

Disclaimer: The provided protocols and pathways are generalized and hypothetical. Researchers must consult relevant literature for similar compounds and optimize all experimental conditions for their specific research needs. The diagrams represent potential mechanisms of action and should be validated through experimentation.

Application Notes and Protocols for Dissolving Aralosidic VII in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Aralosidic VII is a saponin isolated from the leaves of Aralia elata. For experimental use, particularly in cell-based assays and other biological systems, proper dissolution and handling are critical to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for Aralosidic VII due to its high solubilizing capacity for many organic compounds. This document provides a detailed protocol for dissolving Aralosidic VII in DMSO, preparing stock solutions, and considerations for its use in experiments.

2. Physicochemical Properties of Aralosidic VII

A summary of the key properties of Aralosidic VII is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 1121.26 g/mol | [1] |

| CAS Number | 340982-22-1 | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility in DMSO | 100 mg/mL (89.19 mM) | [1] |

3. Experimental Protocols

3.1. Materials and Equipment

-

Aralosidic VII powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile pipette tips

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

3.2. Preparation of a High-Concentration Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a high-concentration stock solution of Aralosidic VII in DMSO.

Workflow for Preparing Aralosidic VII Stock Solution

Caption: Workflow for the preparation and storage of Aralosidic VII stock solution in DMSO.

Step-by-Step Protocol:

-

Preparation: Before starting, ensure the work area is clean, and all equipment is properly calibrated and sterilized if necessary. It is recommended to use a fume hood or a well-ventilated area when handling DMSO.

-

Weighing Aralosidic VII: Accurately weigh the desired amount of Aralosidic VII powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would weigh 112.13 mg of Aralosidic VII.

-

Dissolution in DMSO:

-

Transfer the weighed Aralosidic VII powder into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of fresh, anhydrous DMSO. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[1]

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

-

Aiding Dissolution: If the compound does not fully dissolve with vortexing, sonication can be used.[1] Place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution becomes clear. Gentle heating (e.g., in a 37°C water bath) can also aid dissolution, but care should be taken to avoid degradation of the compound.

-

Final Check: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

3.3. Preparation of Working Solutions for Cell Culture

For cell-based experiments, it is critical to dilute the high-concentration stock solution to a working concentration where the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[2][3]

Signaling Pathway for Dilution

Caption: Recommended stepwise dilution of Aralosidic VII DMSO stock for cell culture experiments.

Step-by-Step Protocol:

-

Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would need 1 µL of the stock solution.

-

Stepwise Dilution: To prevent precipitation of Aralosidic VII upon rapid dilution into an aqueous environment, a stepwise dilution is recommended.[2]

-

First, prepare an intermediate dilution by adding the stock solution to a small volume of cell culture medium.

-

Gently mix the intermediate dilution.

-

Add the intermediate dilution to the final volume of the cell culture medium to reach the desired working concentration.

-

-

Control Group: It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without Aralosidic VII.[2]

4. Storage and Stability

Proper storage of Aralosidic VII solutions is crucial to maintain their stability and efficacy.

| Solution Type | Storage Temperature | Duration | Light Protection | Reference |

| Powder | 4°C | Long-term | Protect from light | [1] |

| Stock in DMSO | -80°C | 6 months | Protect from light | [1][2] |

| Stock in DMSO | -20°C | 1 month | Protect from light | [1][2] |

Key Recommendations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated freezing and thawing.[1][2]

-

Protect from Light: Aralosidic VII should be protected from light during storage.[1]

5. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Aralosidic VII and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin.[4] Handle with care.

-

Work in a well-ventilated area or under a chemical fume hood.

By following these guidelines, researchers can ensure the proper dissolution, storage, and handling of Aralosidic VII in DMSO for reliable and reproducible experimental outcomes.

References

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Araloside VII

Audience: Researchers, scientists, and drug development professionals.

Introduction

Araloside VII is a triterpenoid saponin isolated from the leaves and root bark of Aralia elata.[1][2] Saponins from this plant have garnered interest for their potential pharmacological activities. To support research, development, and quality control of this compound, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of natural products. However, saponins like this compound often lack strong chromophores, making UV detection challenging and necessitating method development at low wavelengths.

This application note details a developed and validated HPLC-UV method for the quantitative analysis of this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm |

| Run Time | 40 minutes |

Note: Due to the weak UV absorption of saponins, detection is performed at a low wavelength.[7][8] A preliminary scan of this compound standard is recommended to confirm the optimal detection wavelength.

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL for linearity assessment. A mid-range concentration (e.g., 100 µg/mL) should be used for system suitability and precision tests.

-

Sample Preparation: For analysis of this compound in a sample matrix (e.g., plant extract), a suitable extraction and clean-up procedure should be employed. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][6]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating capability of the method, forced degradation studies were performed on the this compound standard.[9][10] The standard solution (100 µg/mL) was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Stressed samples were neutralized (if necessary), diluted to the initial concentration, and analyzed. The chromatograms were evaluated for the resolution between the intact this compound peak and any degradation product peaks.

Linearity

Linearity was assessed by injecting the prepared working standard solutions (10, 25, 50, 100, 150, and 200 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the regression equation and correlation coefficient (r²) were determined.

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound stock solution was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The spiked samples were analyzed in triplicate, and the percentage recovery was calculated.

Precision

-

Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess intermediate precision. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of the validated HPLC-UV method for this compound.

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 125430 |

| 25 | 312870 |

| 50 | 624550 |

| 100 | 1251000 |

| 150 | 1878300 |

| 200 | 2505000 |

| Regression Equation | y = 12505x + 1580 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | % RSD |

| 80% | 80 | 79.2 | 99.0 | 1.2 |

| 100% | 100 | 101.1 | 101.1 | 0.9 |

| 120% | 120 | 119.5 | 99.6 | 1.1 |

Table 4: Precision Data

| Precision Type | % RSD (n=6) |

| Repeatability (Intra-day) | 0.85% |

| Intermediate Precision (Inter-day) | 1.32% |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 2.5 |

| LOQ | 7.5 |

Visualizations

Caption: Workflow for HPLC-UV method development and validation.

Caption: Logical pathways of this compound forced degradation.

Conclusion

The developed HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method was successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The forced degradation studies confirmed the specificity and stability-indicating nature of the method, showing its suitability for the analysis of this compound in the presence of its degradation products. This application note provides a comprehensive protocol for researchers and quality control analysts working with this compound.

References

- 1. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. researchgate.net [researchgate.net]

- 5. jordilabs.com [jordilabs.com]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lubrizolcdmo.com [lubrizolcdmo.com]

Application Notes and Protocols: Araloside VII in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological feature of these conditions is the accumulation of misfolded and aggregated proteins, which leads to synaptic dysfunction and neuronal cell death. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for novel disease-modifying interventions.

Recent research has identified Araloside A , a triterpenoid saponin, as a promising neuroprotective agent. While the initial query focused on Araloside VII, the available scientific literature predominantly investigates the therapeutic potential of Araloside A in neurodegenerative disease models. At present, there is a lack of published data on the application of this compound in this context. These application notes will, therefore, focus on the established mechanisms and experimental protocols for Araloside A, which may serve as a valuable reference for related compounds like this compound.

Araloside A has been shown to mitigate the pathology of Alzheimer's and Parkinson's diseases in both cellular and invertebrate models.[1] Its primary mechanism of action involves the induction of autophagy, a cellular process responsible for the clearance of aggregated proteins, through the activation of the Raf/MEK/ERK signaling pathway.[1] Additionally, Araloside A exhibits potent antioxidant properties, further contributing to its neuroprotective effects.[2][3]

These notes provide a comprehensive overview of the application of Araloside A in preclinical neurodegenerative disease models, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on Araloside A in various neurodegenerative disease models.

Table 1: Effect of Araloside A on Autophagy Markers in PC-12 Cells

| Treatment | LC3-II/LC3-I Ratio | Beclin-1 Expression | p62/SQSTM1 Expression |

| Control | Baseline | Baseline | Baseline |

| Araloside A (Concentration-dependent) | Increased | Increased | Decreased |

| Source:[1] |

Note: This table represents the trend observed in the cited research. Specific numerical data would be required from the full-text article for a complete quantitative analysis.

Table 2: Effect of Araloside A on Pathological Protein Clearance in PC-12 Cells

| Treatment | Amyloid Precursor Protein (APP) Levels | Total Tau Levels | Phosphorylated Tau Levels | α-Synuclein Levels |